(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane
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Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This involves a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can provide this information.Chemical Reactions Analysis
This involves a study of the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (melting point, boiling point, density, solubility, etc.) and chemical properties (acidity or basicity, reactivity with other substances, etc.).Safety And Hazards
This involves a discussion of the compound’s toxicity, flammability, environmental impact, and other hazards. It also includes precautions that should be taken when handling the compound.
Future Directions
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properties
IUPAC Name |
(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane |
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